

# Research methodologies for bioresource sciences at Nihon University

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An in-depth exploration of select research methodologies employed in the field of Bioresource Sciences at Nihon University and collaborating institutions is provided below. These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and visual representations of complex biological processes and workflows.

## Application Note 1: Serological Surveillance of Oz Virus

### Introduction

Oz virus (OZV) is an emerging tick-borne thogotovirus that has been identified in Japan and is capable of causing fatal infections in humans. To understand the prevalence and distribution of this virus in wildlife, a key aspect of bioresource science and public health, researchers at Nihon University and collaborating institutions have developed a double-antigen sandwich enzyme-linked immunosorbent assay (DAGS ELISA) for the detection of OZV antibodies. This application note details the protocol for this ELISA and presents findings from a seroepidemiological survey of wild boars in Japan.[1]

### Experimental Protocols

#### Protocol 1: Double-Antigen Sandwich ELISA (DAGS ELISA) for Oz Virus Antibody Detection[1]

**Objective:** To detect the presence of Oz virus antibodies in animal serum samples.

**Materials:**

- Recombinant Oz virus nucleoprotein (NP)
- 96-well ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Serum samples from test animals
- Positive and negative control sera
- Horseradish peroxidase (HRP)-conjugated recombinant Oz virus NP
- TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

**Procedure:**

- Coating: Dilute the recombinant Oz virus NP to a concentration of 1 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. Incubate the plate overnight at 4°C.
- Washing: The following day, wash the plate three times with 200 µL of wash buffer per well.
- Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in blocking buffer) to the appropriate wells. Include positive and negative controls. Incubate for

1 hour at 37°C.

- Washing: Wash the plate five times with wash buffer.
- Conjugate Incubation: Add 100 µL of HRP-conjugated recombinant Oz virus NP, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with wash buffer.
- Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

## Data Presentation

Table 1: Seroepidemiological Survey of Oz Virus in Wild Boars<sup>[1]</sup>

Parameter	Value
Total Samples Tested	1045
Seroprevalence	33.5%
Assay Sensitivity	72.2%
Assay Specificity	88.2%
Overall Concordance with Neutralization Test	79.0%
Peak Season for Seroprevalence	Summer

## Visualization



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DAGS ELISA Workflow for Oz Virus Antibody Detection.

## Application Note 2: Investigating the Role of Inulin in Experimental Colitis

### Introduction

Inflammatory Bowel Disease (IBD), including ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Research into the impact of dietary components on IBD is a significant area of bioresource science. Inulin, a type of prebiotic fiber, has been studied for its potential to ameliorate colitis. This application note provides a general protocol for inducing colitis in a murine model and assessing the effects of an inulin-supplemented diet, based on methodologies reported in the field.[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Experimental Protocols

#### Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model and Inulin Intervention[\[3\]](#)[\[4\]](#)

Objective: To induce acute colitis in mice and evaluate the therapeutic potential of dietary inulin.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Dextran sulfate sodium (DSS), molecular weight 36-50 kDa
- Standard rodent chow
- Inulin-supplemented chow (e.g., 5% inulin by weight)
- Drinking water
- Animal balance
- Tools for clinical scoring (e.g., stool consistency and blood presence charts)
- Anesthetic (e.g., isoflurane)

- Surgical tools for tissue collection
- Reagents for RNA extraction and cytokine analysis (e.g., TRIzol, qPCR reagents)
- Histology supplies (formalin, paraffin, H&E stain)

#### Procedure:

- **Acclimatization:** Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
- **Dietary Intervention:** Divide mice into two groups: a control group receiving standard chow and a treatment group receiving inulin-supplemented chow. Start the respective diets one week prior to DSS administration.
- **Colitis Induction:** To induce colitis, replace the drinking water with a solution of 2.5% (w/v) DSS in sterile water. Provide the DSS water for 7 consecutive days. The control diet group receives DSS water, and the inulin diet group also receives DSS water. A third group receiving a standard diet and regular water should be included as a healthy control.
- **Monitoring:** Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.
- **Termination and Sample Collection:** On day 8 (or a predetermined endpoint), euthanize the mice.
- **Macroscopic Evaluation:** Measure the length of the colon from the cecum to the anus.
- **Histological Analysis:** Collect a distal portion of the colon, fix it in 10% neutral buffered formalin, embed it in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
- **Molecular Analysis:** Collect another portion of the colon and snap-freeze it in liquid nitrogen for subsequent RNA extraction and analysis of inflammatory cytokine expression (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) by quantitative real-time PCR (qPCR).

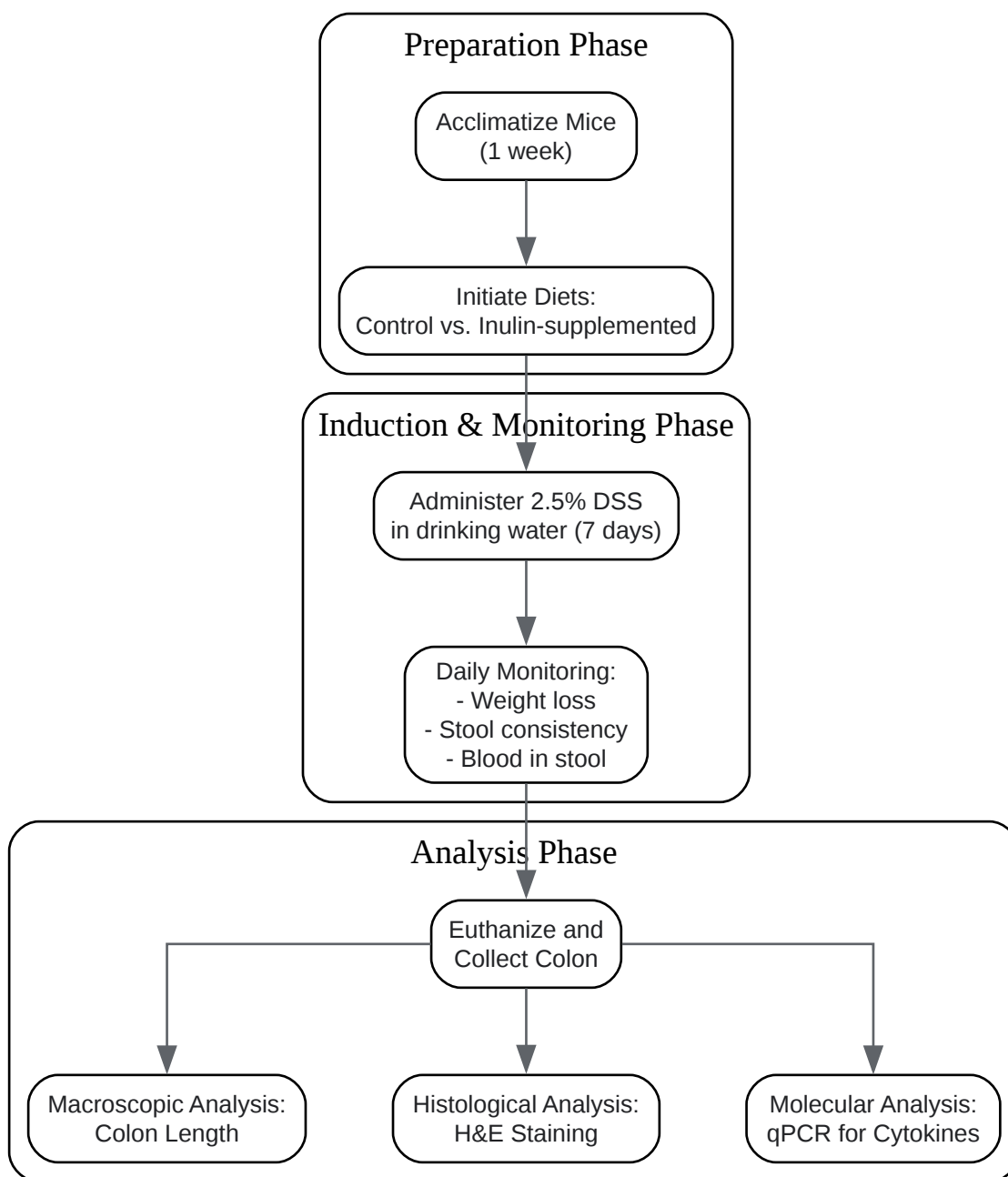
## Data Presentation

Table 2: Representative Data from an Inulin and Experimental Colitis Study<sup>[4]</sup>

Parameter	Control Diet + DSS	Inulin Diet + DSS
Disease Activity Index (DAI) at Day 7	3.5 ± 0.4	2.1 ± 0.3
Colon Length (cm)	6.2 ± 0.5	7.8 ± 0.6
Histological Score	8.5 ± 1.2	4.2 ± 0.9
Relative TNF-α mRNA Expression	12.3 ± 2.1	5.6 ± 1.5
Relative IL-6 mRNA Expression	15.8 ± 3.2	7.1 ± 2.0

Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.

## Visualization



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Experimental Workflow for DSS-Induced Colitis and Inulin Intervention.

## Application Note 3: Methionine Metabolism in Liver Fibrosis

### Introduction

Chronic liver diseases often lead to liver fibrosis, the excessive accumulation of extracellular matrix proteins. Research in bioresource sciences at institutions like Nihon University investigates the molecular mechanisms underlying such pathologies. Methionine metabolism plays a crucial role in liver health, and its dysregulation is implicated in the progression of liver fibrosis.[5][6][7] This application note outlines the key steps in the methionine metabolic pathway and provides a general protocol for studying liver fibrosis in a preclinical model.

## Experimental Protocols

### Protocol 3: General Protocol for Studying Liver Fibrosis in a Rodent Model

**Objective:** To induce liver fibrosis in rodents and analyze changes in methionine metabolism.

**Materials:**

- Sprague-Dawley rats or C57BL/6 mice
- Carbon tetrachloride (CCl<sub>4</sub>) or thioacetamide (TAA) for fibrosis induction
- Corn oil (vehicle for CCl<sub>4</sub>)
- Saline (vehicle for TAA)
- Animal housing and care facilities
- Blood collection supplies (e.g., capillary tubes, serum separator tubes)
- Liver tissue collection and storage supplies (formalin, liquid nitrogen)
- Reagents for biochemical assays (e.g., ALT, AST kits)
- Histology supplies (Sirius Red stain for collagen)
- Equipment for molecular analysis (e.g., HPLC for S-adenosylmethionine and S-adenosylhomocysteine, qPCR for gene expression)

**Procedure:**

- Animal Model Induction:
  - CCl<sub>4</sub> Model: Administer CCl<sub>4</sub> (e.g., 1 mL/kg body weight, 1:1 dilution in corn oil) via intraperitoneal injection twice a week for 8-12 weeks.
  - TAA Model: Administer TAA (e.g., 200 mg/kg body weight in saline) via intraperitoneal injection three times a week for 6-8 weeks.
  - Include a control group receiving only the vehicle.
- Monitoring: Monitor animal health and body weight regularly.
- Sample Collection: At the end of the induction period, collect blood via cardiac puncture for serum biochemical analysis (ALT, AST). Euthanize the animals and excise the liver.
- Tissue Processing:
  - Fix a portion of the liver in 10% formalin for histological analysis.
  - Snap-freeze a portion in liquid nitrogen for molecular and biochemical analyses.
- Analysis:
  - Histology: Stain liver sections with Sirius Red to visualize and quantify collagen deposition as an indicator of fibrosis.
  - Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.
  - Methionine Metabolite Analysis: Use HPLC to measure the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in liver tissue homogenates and calculate the SAM/SAH ratio as an index of methylation potential.
  - Gene Expression Analysis: Use qPCR to measure the mRNA levels of genes involved in methionine metabolism (e.g., MAT1A, MAT2A, GNMT) and fibrosis (e.g., collagen type I,  $\alpha$ -SMA).

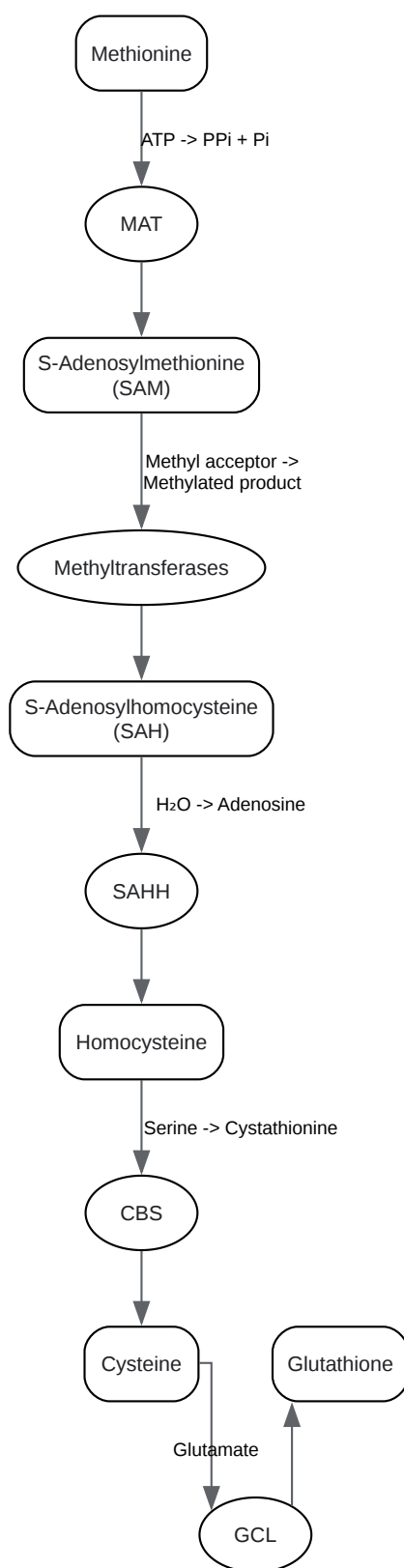
## Data Presentation

Table 3: Expected Outcomes in a Liver Fibrosis Model with Dysregulated Methionine Metabolism

Parameter	Control Group	Fibrosis Group
Serum ALT (U/L)	35 ± 5	150 ± 20
Serum AST (U/L)	45 ± 7	200 ± 25
Liver Collagen Content (%)	1.2 ± 0.3	8.5 ± 1.5
Hepatic SAM/SAH Ratio	4.5 ± 0.8	1.8 ± 0.5
Relative MAT1A mRNA Expression	1.0 ± 0.2	0.3 ± 0.1
Relative MAT2A mRNA Expression	1.0 ± 0.3	3.5 ± 0.7

Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.

## Visualization



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Simplified Methionine Metabolism Pathway in the Liver.

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